Commercial Purity and Batch-Level Analytical QC: Meta-Nitro vs. Para-Nitro Isomer Availability
When sourcing the meta-nitro (CAS 247242-54-2) versus para-nitro (CAS 886497-37-6) isomer, the availability of batch-specific QC documentation differs between suppliers. For the meta-nitro target compound, Bidepharm provides a standard purity of 97% with batch-wise NMR, HPLC, and GC traceability . For the para-nitro comparator, Bidepharm offers an equivalent purity specification of 97% with the same QC deliverables . At AKSci, both isomers are supplied at a minimum purity of 95% . This parity in commercial purity specifications (95–97%) ensures that researchers can compare isomers without purity-driven confounds, but procurement decisions should be based on the experimental requirement for either meta-nitro or para-nitro regiochemistry, which are not analytically interchangeable.
| Evidence Dimension | Commercial purity specification with QC documentation type |
|---|---|
| Target Compound Data | 97% purity (Bidepharm), batch QC: NMR, HPLC, GC; 95% purity (AKSci) |
| Comparator Or Baseline | Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (CAS 886497-37-6): 97% purity (Bidepharm), batch QC same; 95% purity (AKSci) |
| Quantified Difference | No quantitative purity difference; differentiation lies in regioisomeric identity (meta-NO₂ vs. para-NO₂) |
| Conditions | Commercial vendor datasheets (Bidepharm, AKSci); QC methods as stated |
Why This Matters
Equivalent purity specifications mean researchers must select the compound based on regiochemical identity rather than purity, ensuring experimental outcomes are driven by the meta-nitro substitution pattern, not by batch-to-batch quality variability.
